PT-141(Bremelanotide)

Catalog No.
S522013
CAS No.
189691-06-3
M.F
C50H68N14O10
M. Wt
1025.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PT-141(Bremelanotide)

CAS Number

189691-06-3

Product Name

PT-141(Bremelanotide)

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxylic acid

Molecular Formula

C50H68N14O10

Molecular Weight

1025.2 g/mol

InChI

InChI=1S/C50H68N14O10/c1-3-4-16-35(58-29(2)65)43(67)64-41-25-42(66)54-20-11-10-18-37(49(73)74)60-46(70)39(23-31-26-56-34-17-9-8-15-33(31)34)62-44(68)36(19-12-21-55-50(51)52)59-45(69)38(22-30-13-6-5-7-14-30)61-47(71)40(63-48(41)72)24-32-27-53-28-57-32/h5-9,13-15,17,26-28,35-41,56H,3-4,10-12,16,18-25H2,1-2H3,(H,53,57)(H,54,66)(H,58,65)(H,59,69)(H,60,70)(H,61,71)(H,62,68)(H,63,72)(H,64,67)(H,73,74)(H4,51,52,55)/t35-,36-,37-,38+,39-,40-,41-/m0/s1

InChI Key

FFHBJDQSGDNCIV-MFVUMRCOSA-N

SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C

Synonyms

Bremelanotide acetate; Bremelanotide; PT 141; PT-141; PT141

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C

Mechanism of action:

PT-141 acts as an agonist at melanocortin receptors, particularly MC3R and MC4R, located mainly in the central nervous system []. These receptors are involved in various functions, including regulating appetite, energy expenditure, and pigmentation. Interestingly, research suggests that stimulating these receptors through PT-141 can also influence sexual function [].

Research on sexual dysfunction:

  • Female hypoactive sexual desire disorder (HSDD)

    Studies have shown promising results for PT-141 in treating HSDD in premenopausal women. Several clinical trials demonstrated its effectiveness in increasing sexual desire compared to placebo [, ]. However, further research is needed to determine its long-term efficacy and safety profile [].

  • Male sexual dysfunction

    While initial studies showed promise for PT-141 in improving erectile function in men, further research yielded mixed results []. More research is needed to determine its definitive role in treating male sexual dysfunction.

Research on other applications:

  • Obesity

    Studies have explored the potential of PT-141 in treating obesity due to its role in regulating appetite and energy expenditure. However, further research is needed to establish its efficacy and safety in this context [].

  • Other conditions

    PT-141 has also been investigated for its potential role in treating other conditions, including Raynaud's disease, depression, and pain management. However, these investigations are still in early stages, and more research is needed to determine its effectiveness for these applications [].

Purity

98%

XLogP3

0.7

Boiling Point

230

UNII

6Y24O4F92S

Related CAS

1607799-13-2 (acetate)

Drug Indication

Bremelanotide is indicated to treat premenopausal women with hypoactive sexual desire disorder that is not due to a medical or psychiatric condition, problems with the relationship, or the effects of a medication or drug.[L9635]

Pharmacology

Bremelanotide is a melanocortin receptor agonist injected 45 minutes before anticipated sexual activity.[L9635] Agonism of the melanocortin receptor MC1R also leads to increased melanin expression.[L9635] Patients taking bremelanotide may also experience nausea, headache, and vomiting.[L9635]

Mechanism of Action

Bremelanotide is an agonist of many melanocortin receptors which in order of potency are MC1R, MC4R, MC3R, MC5R, and MC2R.[L9635] The mechanism by which agonism of these receptors translates to an improvement in hypoactive sexual desire disorder is currently unknown, however MC4R receptors are present in many areas of the central nervous system.[L9635] MC3R and MC4R are found in the hypothalamus and are involved in food intake and energy homeostasis.[A179683] One theory is that bremelanotide stimulates dopamine in the medial preoptic area, which is involved in the sexual behaviour of a number of organisms.[A179692]

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Melanocortin
MC4R [HSA:4160] [KO:K04202]

Other CAS

189691-06-3

Wikipedia

Bremelanotide

Biological Half Life

The half life of bremelanotide is 2.7 hours (1.9-4.0 hours).

Dates

Modify: 2023-08-15

1: Hedlund P. PT-141 Palatin. Curr Opin Investig Drugs. 2004;5(4):456‐462. 2: Molinoff PB, Shadiack AM, Earle D, Diamond LE, Quon CY. PT-141: a melanocortin agonist for the treatment of sexual dysfunction. Ann N Y Acad Sci. 2003;994:96‐102. doi:10.1111/j.1749-6632.2003.tb03167.x 3: Diamond LE, Earle DC, Garcia WD, Spana C. Co-administration of low doses of intranasal PT-141, a melanocortin receptor agonist, and sildenafil to men with erectile dysfunction results in an enhanced erectile response. Urology. 2005;65(4):755‐759. doi:10.1016/j.urology.2004.10.060 4: Rosen RC, Diamond LE, Earle DC, Shadiack AM, Molinoff PB. Evaluation of the safety, pharmacokinetics and pharmacodynamic effects of subcutaneously administered PT-141, a melanocortin receptor agonist, in healthy male subjects and in patients with an inadequate response to Viagra. Int J Impot Res. 2004;16(2):135‐142. doi:10.1038/sj.ijir.3901200 5: Diamond LE, Earle DC, Rosen RC, Willett MS, Molinoff PB. Double-blind, placebo-controlled evaluation of the safety, pharmacokinetic properties and pharmacodynamic effects of intranasal PT-141, a melanocortin receptor agonist, in healthy males and patients with mild-to-moderate erectile dysfunction. Int J Impot Res. 2004;16(1):51‐59. doi:10.1038/sj.ijir.3901139 6: Diamond LE, Earle DC, Heiman JR, Rosen RC, Perelman MA, Harning R. An effect on the subjective sexual response in premenopausal women with sexual arousal disorder by bremelanotide (PT-141), a melanocortin receptor agonist. J Sex Med. 2006;3(4):628‐638. doi:10.1111/j.1743-6109.2006.00268.x 7: Bremelanotide. In: Drugs and Lactation Database (LactMed). Bethesda (MD): National Library of Medicine (US); 2006. 8: Dhillon S, Keam SJ. Bremelanotide: First Approval. Drugs. 2019;79(14):1599‐1606. doi:10.1007/s40265-019-01187-w 9: Clayton AH, Althof SE, Kingsberg S, et al. Bremelanotide for female sexual dysfunctions in premenopausal women: a randomized, placebo-controlled dose-finding trial. Womens Health (Lond). 2016;12(3):325‐337. doi:10.2217/whe-2016-0018 10: Kingsberg SA, Clayton AH, Portman D, et al. Bremelanotide for the Treatment of Hypoactive Sexual Desire Disorder: Two Randomized Phase 3 Trials. Obstet Gynecol. 2019;134(5):899‐908. doi:10.1097/AOG.0000000000003500

Explore Compound Types